BIM 23127

Description

Historical Background and Discovery

The discovery of BIM 23127 emerged from systematic research efforts to develop selective neuromedin B receptor antagonists in the early 1990s. The compound was first reported by Orbuch and colleagues in 1993 as part of a comprehensive investigation into substituted somatostatin octapeptide analogues that could function as selective neuromedin B receptor antagonists. This research was driven by the critical need for pharmacological tools to study bombesin-related peptide systems, which had widespread activities in both the central nervous system and peripheral tissues.

The development of this compound represented a breakthrough in the field of peptide receptor pharmacology, as prior to its discovery, no effective antagonists existed for the neuromedin B receptor subtype. The research team systematically synthesized and evaluated eighteen structurally related somatostatin octapeptide analogues, each designed to optimize binding affinity and selectivity for neuromedin B receptors over gastrin-releasing peptide receptors. Through these structure-function studies, researchers identified that specific modifications in stereochemistry, hydrophobicity, and structural constraints were crucial for determining receptor affinity and selectivity.

The historical significance of this compound was further amplified when subsequent research revealed its unexpected dual pharmacological activity. In 2003, Herold and colleagues made the remarkable discovery that this compound also functioned as a potent antagonist at human and rat urotensin-II receptors, fundamentally challenging its classification as a selective neuromedin B receptor antagonist. This finding represented a paradigm shift in understanding peptide receptor selectivity and highlighted the complex nature of ligand-receptor interactions in related peptide systems.

Chemical Identity and Nomenclature

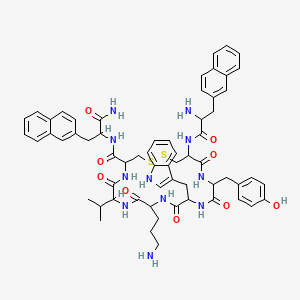

This compound is chemically identified by the CAS registry number 160161-61-5 and possesses the molecular formula C₆₂H₇₁N₁₁O₉S₂ with a molecular weight of 1178.43 daltons. The compound's systematic chemical name is H-D-2-Nal-Cys-Tyr-D-Trp-Orn-Val-Cys-2-Nal-NH₂, incorporating a disulfide bridge between the cysteine residues at positions 2 and 7. This nomenclature reflects the peptide's cyclic structure, which is critical for its biological activity and receptor binding properties.

The peptide sequence of this compound demonstrates sophisticated chemical design, incorporating both natural and modified amino acids to achieve optimal pharmacological properties. The sequence includes D-2-naphthylalanine residues at both terminal positions, providing enhanced stability against enzymatic degradation while contributing to the compound's binding affinity. The incorporation of ornithine in place of lysine at position 5 was a strategic modification that significantly reduced affinity for somatostatin receptors while maintaining potent neuromedin B receptor antagonism.

The structural designation as a cyclosomatostatin octapeptide analogue reflects its derivation from the somatostatin template, though with substantial modifications that confer entirely different receptor selectivity profiles. The disulfide bridge between the cysteine residues creates a constrained cyclic structure that is essential for biological activity, as this cyclization determines the three-dimensional conformation necessary for receptor recognition and binding.

Structural Classification as a Peptide Antagonist

This compound belongs to the class of cyclic peptide antagonists, specifically categorized as a substituted somatostatin octapeptide analogue with demonstrated antagonistic activity at multiple G-protein coupled receptors. The compound's structural architecture exemplifies the principles of peptide drug design, incorporating strategic amino acid substitutions and conformational constraints to achieve desired pharmacological properties.

The peptide's classification as a competitive antagonist has been demonstrated through rigorous pharmacological characterization at both neuromedin B and urotensin-II receptors. At neuromedin B receptors, this compound exhibits a dissociation constant (Ki) of 20.9 nanomolar, demonstrating high affinity binding, while showing greater than 100-fold selectivity over gastrin-releasing peptide receptors with Ki values exceeding 10,000 nanomolar. This selectivity profile established this compound as the most potent and selective neuromedin B receptor antagonist available at the time of its discovery.

The compound's mechanism of action as a competitive antagonist has been confirmed through Schild plot analysis, which demonstrated linear relationships with slopes near unity for both human and rat urotensin-II receptors. The pA₂ values of 7.54 ± 0.14 for human urotensin-II receptors and 7.70 ± 0.05 for rat urotensin-II receptors indicate potent antagonistic activity across species. These pharmacological characteristics classify this compound as a pure antagonist, as it demonstrates no intrinsic agonistic activity at the concentrations tested.

Significance in Receptor Pharmacology Research

The significance of this compound in receptor pharmacology research extends far beyond its initial intended application as a neuromedin B receptor antagonist. The compound has fundamentally contributed to our understanding of peptide receptor selectivity, cross-reactivity, and the structural determinants of ligand-receptor interactions. Its discovery and subsequent characterization have provided critical insights into the evolutionary relationships between peptide receptor families and the challenges inherent in developing truly selective pharmacological tools.

This compound holds the distinction of being the first identified human urotensin-II receptor antagonist, a discovery that opened new avenues for research into urotensin-II mediated physiological processes. This finding was particularly significant because urotensin-II had been recognized as one of the most potent vasoconstrictors known, yet the absence of effective receptor antagonists had severely limited research into its physiological and pathophysiological roles. The availability of this compound as a research tool enabled investigators to explore urotensin-II function in cardiovascular regulation, neuroendocrine signaling, and metabolic processes.

The compound's dual receptor activity has provided unique insights into the structural similarities between neuromedin B and urotensin-II receptor binding sites, despite these receptors belonging to different phylogenetic families. This cross-reactivity has challenged traditional concepts of receptor selectivity and has highlighted the importance of comprehensive pharmacological profiling for putatively selective compounds. The discovery that this compound interacts with multiple receptor systems has influenced subsequent drug development strategies and emphasizes the need for thorough off-target screening in pharmaceutical research.

Furthermore, this compound has served as a valuable template for structure-activity relationship studies aimed at developing more selective receptor antagonists. The compound's well-characterized binding profiles and pharmacological properties have guided the design of next-generation antagonists with improved selectivity profiles. Its use in numerous preclinical studies has contributed to our understanding of bombesin-like peptide signaling in feeding behavior, stress responses, and neuroendocrine regulation, while simultaneously advancing knowledge of urotensin-II function in cardiovascular physiology and metabolic homeostasis.

Properties

IUPAC Name |

N-(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H71N11O9S2/c1-35(2)54-62(82)72-53(60(80)68-49(55(65)75)30-38-18-22-40-11-4-6-13-42(40)27-38)34-84-83-33-52(71-56(76)46(64)28-37-17-21-39-10-3-5-12-41(39)26-37)61(81)69-50(29-36-19-23-44(74)24-20-36)58(78)70-51(31-43-32-66-47-15-8-7-14-45(43)47)59(79)67-48(16-9-25-63)57(77)73-54/h3-8,10-15,17-24,26-27,32,35,46,48-54,66,74H,9,16,25,28-31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,79)(H,68,80)(H,69,81)(H,70,78)(H,71,76)(H,72,82)(H,73,77) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVLDCUADDSQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(CC7=CC8=CC=CC=C8C=C7)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H71N11O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1178.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Preparation of BIM 23127

The synthesis of this compound involves multiple chemical reactions, mainly coupling reactions, which are fundamental in assembling its intricate molecular structure. The process may utilize either solid-phase or solution-phase synthesis methods depending on the desired purity, yield, and scale of production.

Coupling Reactions: These are critical steps where distinct molecular fragments are chemically bonded to form the final compound. The presence of multiple functional groups such as oximes, disulfides, and aromatic rings requires careful selection of reagents and conditions to ensure selective and efficient bond formation.

Purification Processes: After synthesis, this compound undergoes purification typically through chromatographic techniques to isolate the target compound from reaction byproducts and impurities. High-performance liquid chromatography (HPLC) is commonly employed due to its efficiency in handling complex molecules.

Characterization: The purified compound is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity. These techniques verify the molecular integrity and ensure batch-to-batch consistency.

The synthetic route is designed to maintain the biological activity of this compound, which is crucial for its function as a receptor antagonist.

Stock Solution Preparation and Solubility Considerations

Due to its complex structure and limited solubility, this compound requires specific solvents and preparation protocols for stock solutions used in research.

| Parameter | Details |

|---|---|

| Molecular Weight | 1178.43 g/mol |

| Solubility | Soluble up to 2 mg/mL in 20% acetonitrile |

| Storage Conditions | Desiccate at -20°C; stock solutions stable for 6 months at -80°C or 1 month at -20°C |

| Preparation Tips | Use appropriate solvent based on solubility; heat to 37°C and sonicate to enhance dissolution; avoid repeated freeze-thaw cycles |

Stock Solution Preparation Table:

| Amount of this compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 0.8486 | 0.1697 | 0.0849 |

| 5 mg | 4.2429 | 0.8486 | 0.4243 |

| 10 mg | 8.4859 | 1.6972 | 0.8486 |

The preparation of stock solutions often involves dissolving this compound first in DMSO to create a master stock solution, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water to achieve the desired in vivo formulation. The solvents must be added sequentially, ensuring clarity of the solution before proceeding to the next solvent addition. Physical methods like vortexing, ultrasound, or mild heating are used to facilitate dissolution.

In Vivo Formulation Preparation

For in vivo studies, this compound requires a formulation that ensures bioavailability and stability. The general method includes:

- Dissolving the compound in DMSO to create a master stock solution.

- Adding PEG300 to the DMSO solution and mixing until clear.

- Adding Tween 80 and mixing again until the solution is clear.

- Finally, adding distilled water or corn oil depending on the formulation requirements and mixing thoroughly.

This stepwise addition is critical to maintain solubility and prevent precipitation, which could affect dosing accuracy and pharmacokinetics.

Research Findings Related to Preparation

- The compound’s preparation and formulation have been optimized to support its use in receptor binding and functional assays, including calcium mobilization and isolated tissue bioassays.

- This compound’s stability and solubility profile necessitate careful handling during preparation to maintain its biological activity.

- Studies using rat isolated aorta preparations demonstrated that this compound, when properly formulated, effectively antagonizes urotensin II-induced contractions, underscoring the importance of preparation methods in preserving pharmacological efficacy.

Summary Table: Preparation Methods and Key Parameters of this compound

| Aspect | Details |

|---|---|

| Synthetic Approach | Multi-step coupling reactions; solid-phase or solution-phase synthesis |

| Purification | Chromatography (e.g., HPLC) |

| Characterization | NMR spectroscopy, Mass spectrometry |

| Solubility | Up to 2 mg/mL in 20% acetonitrile |

| Stock Solution Preparation | Dissolve in DMSO → add PEG300 → add Tween 80 → add water or corn oil; ensure clarity at each step |

| Storage | -80°C for up to 6 months; -20°C for up to 1 month |

| In Vivo Formulation | Stepwise solvent addition with mixing and clarification |

| Stability Enhancement | Heating to 37°C and sonication during dissolution |

Chemical Reactions Analysis

Types of Reactions: BIM 23127 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the compound.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

Introduction to BIM 23127

This compound is a potent neuromedin B receptor antagonist, primarily studied for its therapeutic applications in various physiological and pathological contexts. This compound has gained attention due to its ability to modulate signaling pathways involved in cancer, cardiovascular diseases, and neurobiology. This article will explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Key Mechanisms

- Inhibition of Sialidase Activation : this compound has been shown to inhibit the activation of Neu-1 sialidase, which is involved in various cellular signaling pathways .

- Modulation of G-Protein Coupled Receptors (GPCRs) : The compound interferes with GPCR signaling linked to cancer cell invasion and other pathophysiological processes .

Cancer Research

This compound has been investigated for its role in cancer therapy, particularly in pancreatic cancer where it has demonstrated the ability to overcome chemoresistance. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting specific signaling pathways associated with cell survival .

Cardiovascular Research

In cardiovascular studies, this compound has been utilized to explore its effects on cardiac function and calcium channel modulation. Research indicates that it may play a role in regulating cardiac L-type calcium channels, which are crucial for heart muscle contraction .

Neurobiology

This compound's antagonistic properties at neuromedin B receptors have implications for neurobiological research. It has been shown to affect micturition reflexes in animal models, suggesting potential applications in treating bladder dysfunctions .

Metabolic Disorders

The compound's ability to modulate signaling pathways involved in metabolism makes it a candidate for research into metabolic disorders. Its effects on appetite regulation and energy expenditure are areas of ongoing investigation .

Table 1: Summary of Research Findings on this compound

Table 2: Mechanisms of Action of this compound

| Mechanism | Description |

|---|---|

| Neuromedin B Receptor Inhibition | Blocks NMBR signaling pathways |

| Sialidase Activation Inhibition | Reduces activation of Neu-1 sialidase |

| GPCR Signaling Modulation | Alters pathways linked to cell invasion and survival |

Case Study 1: this compound in Pancreatic Cancer Treatment

A recent study demonstrated that this compound effectively reduced tumor growth in pancreatic cancer models by inducing apoptosis through the inhibition of neuromedin B signaling pathways. The compound was administered alongside traditional chemotherapeutic agents, resulting in enhanced efficacy compared to chemotherapy alone.

Case Study 2: Impact on Bladder Function

In experiments involving rat models, this compound was shown to significantly alter micturition patterns, indicating its potential use as a therapeutic agent for bladder dysfunctions. The study highlighted the importance of neuromedin B receptor antagonism in regulating urinary behavior.

Mechanism of Action

The mechanism of action of BIM 23127 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Overview

BIM 23127 belongs to the bombesin-like peptide family, which includes agonists and antagonists with varying receptor specificities. Below is a comparative analysis of key compounds in this class:

Table 1: Key Characteristics of Bombesin-Like Peptides

Pharmacological Properties

- Receptor Selectivity: this compound exhibits high selectivity for NMBR (BB1) over GRPR (BB2) and other subtypes, unlike bombesin, which non-selectively activates BB1, BB2, and BB3 . This specificity reduces off-target effects in preclinical studies.

- Therapeutic Potential: While agonists like GRP and Neuromedin C are associated with tumor growth promotion, this compound’s antagonistic activity may suppress cancer cell proliferation in NMBR-overexpressing tumors .

- Structural Insights: this compound shares a peptide backbone with other bombesin analogs but incorporates modified residues (e.g., D-amino acids) to enhance stability and receptor binding .

Research Findings

- In Vitro Studies: this compound demonstrates potent inhibition of NMBR-mediated signaling, with IC50 values typically in the nanomolar range, though exact data are proprietary . Comparatively, GRPR agonists like Neuromedin C show picomolar affinity for BB2 .

- In Vivo Applications : In animal models, this compound reduces tumor growth in NMBR-dependent cancers, whereas GRP agonists exacerbate proliferation .

- Clinical Relevance: Unlike bombesin, which is used diagnostically, this compound remains investigational, highlighting the need for further pharmacokinetic and safety studies .

Q & A

Q. How can researchers avoid bias in this compound data collection and analysis?

- Strategies :

- Implement blinding during data acquisition and analysis.

- Pre-register study protocols on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Advanced Data Integration

Q. What computational tools are recommended for integrating multi-omics data with this compound’s mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.